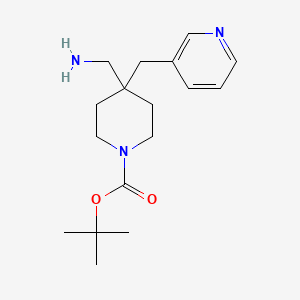
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine ring with distinct functional groups, including an amino group and a pyridin-3-ylmethyl moiety. This unique structure imparts specific biological activities, making it of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the steric hindrance from the tert-butyl group influences binding affinity and selectivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, related piperidine derivatives have demonstrated inhibitory effects on enzymes involved in cancer pathways.
- Antiproliferative Effects : Some studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities
Study Example: Antiproliferative Activity
In a study examining the antiproliferative effects of similar piperidine derivatives, it was found that compounds with structural similarities inhibited cancer cell growth effectively. The IC50 values ranged from 19.9 µM to 75.3 µM in various human cancer cell lines, indicating a promising therapeutic potential for compounds like this compound .
Comparison with Related Compounds
Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | Lacks amino group; simpler structure | Moderate enzyme inhibition |
| N-Boc-4-piperidineacetaldehyde | Different functional groups | Limited biological data |
| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains phenyl instead of pyridine | Notable receptor binding |
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDCQJTHBTWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














